NC1

Übersicht

Beschreibung

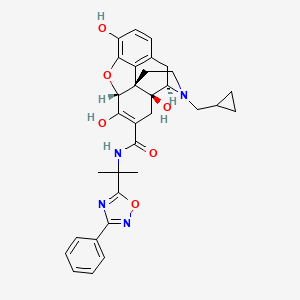

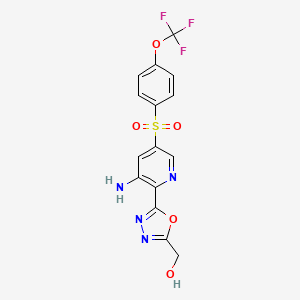

Novel highly active allosteric inhibitor of protein tyrosine phosphatase, non-receptor type 22 (PTPN22) which is a lymphoid-specific tyrosine phosphatase (LYP)

NC1 is a novel highly active allosteric inhibitor of protein tyrosine phosphatase, non-receptor type 22 (PTPN22) which is a lymphoid-specific tyrosine phosphatase (LYP).

Wissenschaftliche Forschungsanwendungen

Physics in the Coal Industry

Research in the coal industry has utilized physics for various applications, including coal mining, preparation of coal for the market, and its use as both fuel and material for further processing (Daykin & Rumsey, 1975).

Public Policy and Research Evidence

Scientific data, such as from the National Core Indicators (NCI), have been systematically used in informing state-level policy decisions in areas like Intellectual and Developmental Disabilities waiver programs (Moseley et al., 2013).

Educational Programs for Research Translation

The National Collegiate Inventors and Innovators Alliance (NCIIA) focuses on the translation of scientific research into practical innovations, providing training, education, and financial support for creating socially beneficial businesses (Giordan et al., 2011).

Molecular Structure and Function of NC1

NC1, a non-collagenous domain of collagen IV, is crucial for the assembly and cross-linking of basement membrane collagen. Research has led to the understanding of its amino acid sequence and structural significance (Oberbäumer et al., 1985).

Systems Science in Public Health

Systems science has been applied to research in obesity and noncommunicable chronic diseases, enhancing understanding and intervention strategies (Wang et al., 2014).

Data Reproducibility at NCI

The National Computational Infrastructure (NCI) implements solutions for capturing workflows and datasets, addressing challenges in data reproducibility and storage in scientific research (Wang et al., 2017).

Visualization of Scientific Data

At the National Center for Atmospheric Research (NCAR), visualization technologies are used to communicate complex scientific results, though their active role in scientific discovery is limited (Clyne & Rast, 2005).

3Rs in Animal Research

The National Centre for the Replacement, Refinement, and Reduction of Animals in Research (NC3Rs) focuses on developing new technologies to minimize animal use in research and improve animal welfare (Burden et al., 2015).

Supporting National User Communities

The National Energy Research Scientific Computing Center (NERSC) and NCAR support large national user communities, developing responsive approaches to cater to their changing needs (Killeen & Simon, 2006).

Geographic Information Analysis

The National Center for Geographic Information and Analysis (NCGIA) conducts basic GIS research, focusing on removing impediments to GIS technology use and its role in the scientific community (Goodchild, 1990).

Proteomics in Cancer Research

The National Cancer Institute (NCI) emphasizes the use of proteomics technologies and affinity capture reagents in cancer research, contributing to the development of diagnostics and therapeutics (Haab et al., 2006).

Nanocommunication Systems

Nano communication (NC) systems have important applications in areas such as immune system support and pollution control. Research in this field addresses challenges related to medium impairments like fading and noise (Singh et al., 2017).

CAPP/CNC Dual Code Information Manufacturing

Research on dual code information manufacturing technology for box-type parts in NC programming has shown significant application effects (Mei-wu, 2011).

Lab-scale Intervention in Science

Technological devices and products, like mobile phones and laptops, have significantly influenced the lives of people, shaping scientific research processes and societal perceptions of technology (Schuurbiers & Fisher, 2009).

Interaction of NC1 with ECM Components

Type VII collagen's NC1 domain interacts with various extracellular matrix components, supporting epidermal-dermal adhesion (Chen et al., 1997).

Causal Explanation in Educational Research

Critiques of the National Research Council report on Scientific Research in Education highlight the need for diverse methodologies and epistemologies in educational research (Maxwell, 2004).

Advancing Translational Science

The National Center for Advancing Translational Sciences (NCATS) focuses on enhancing the development and implementation of diagnostics and therapeutics across diseases (Collins, 2011).

Understanding the Translational Research Highway

A novel team-based Translational Journal Club at NCATS helped trainees understand the translational research process for developing new therapies (Feghali-Bostwick et al., 2019).

Improving Public Health through Data Sharing

Data sharing in medical research accelerates discovery and enhances the efficiency of the research enterprise, contributing to public health improvement (Walport & Brest, 2011).

Science and Postmodernism in Educational Research

Critique of the National Research Council report for its narrow definition of science and methodology, urging researchers to embrace diverse epistemologies (St. Pierre, 2002).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 'NC1' involves the conversion of starting materials into intermediate compounds through a series of reactions, followed by the final step of cyclization to form the target compound. The design of the synthesis pathway is based on the principles of organic chemistry and involves the use of various reagents and catalysts to facilitate the reactions.", "Starting Materials": [ "1,2-dibromoethane", "2-methyl-2-butene", "magnesium", "diethyl ether", "acetic acid", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "water", "ethanol" ], "Reaction": [ { "Step 1": "Preparation of Grignard reagent", "Reactants": [ "2-methyl-2-butene", "magnesium", "diethyl ether" ], "Reagents": "none", "Products": "Grignard reagent" }, { "Step 2": "Addition of Grignard reagent to 1,2-dibromoethane", "Reactants": [ "1,2-dibromoethane", "Grignard reagent" ], "Reagents": "none", "Products": "2-bromo-2-methylbutane" }, { "Step 3": "Hydrolysis of 2-bromo-2-methylbutane", "Reactants": [ "2-bromo-2-methylbutane", "water", "sulfuric acid" ], "Reagents": "none", "Products": "2-methyl-2-butanol" }, { "Step 4": "Dehydration of 2-methyl-2-butanol", "Reactants": [ "2-methyl-2-butanol", "sulfuric acid" ], "Reagents": "none", "Products": "2-methyl-2-butene" }, { "Step 5": "Bromination of 2-methyl-2-butene", "Reactants": [ "2-methyl-2-butene", "bromine", "acetic acid" ], "Reagents": "none", "Products": "2,3-dibromo-2-methylbutane" }, { "Step 6": "Hydrolysis of 2,3-dibromo-2-methylbutane", "Reactants": [ "2,3-dibromo-2-methylbutane", "water", "sodium hydroxide" ], "Reagents": "none", "Products": "2-bromo-3-methylbutene" }, { "Step 7": "Addition of sodium bicarbonate to 2-bromo-3-methylbutene", "Reactants": [ "2-bromo-3-methylbutene", "sodium bicarbonate", "water" ], "Reagents": "none", "Products": "3-methyl-1-butene" }, { "Step 8": "Cyclization of 3-methyl-1-butene", "Reactants": [ "3-methyl-1-butene", "sulfuric acid" ], "Reagents": "none", "Products": "NC1" } ] } | |

CAS-Nummer |

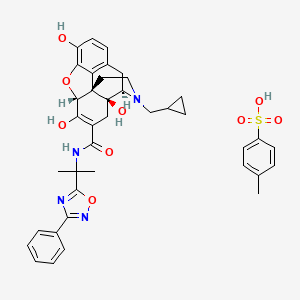

445406-82-6 |

Molekularformel |

C29H26N2O7S |

Molekulargewicht |

546.594 |

IUPAC-Name |

4-((4-((Z)-((E)-2-((4-(Ethoxycarbonyl)phenyl)imino)-3-methyl-4-oxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)methyl)benzoic acid |

InChI |

InChI=1S/C29H26N2O7S/c1-4-37-28(35)21-10-12-22(13-11-21)30-29-31(2)26(32)25(39-29)16-19-7-14-23(24(15-19)36-3)38-17-18-5-8-20(9-6-18)27(33)34/h5-16H,4,17H2,1-3H3,(H,33,34)/b25-16-,30-29+ |

InChI-Schlüssel |

MEYCXOYFLJPZOT-BNFGDHFKSA-N |

SMILES |

O=C(O)C1=CC=C(COC2=CC=C(/C=C(S/C(N3C)=N/C4=CC=C(C(OCC)=O)C=C4)/C3=O)C=C2OC)C=C1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NC1; NC-1; NC 1 |

Herkunft des Produkts |

United States |

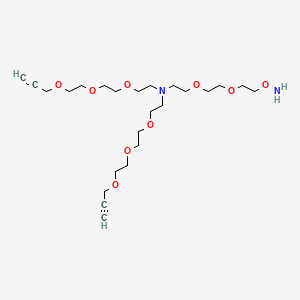

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

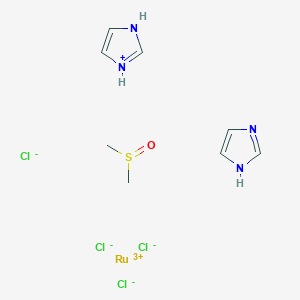

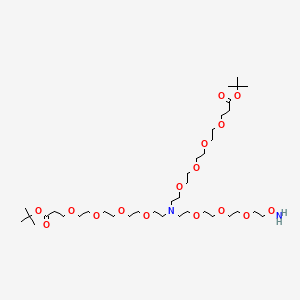

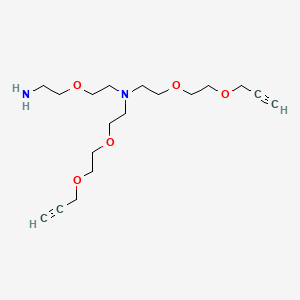

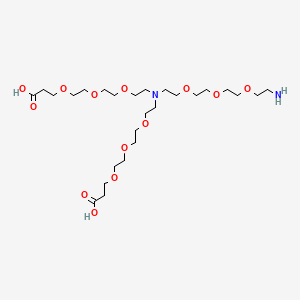

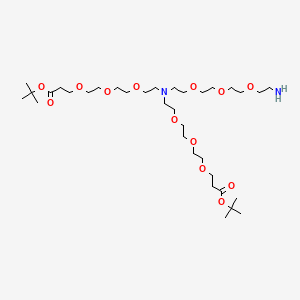

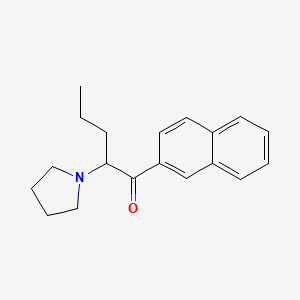

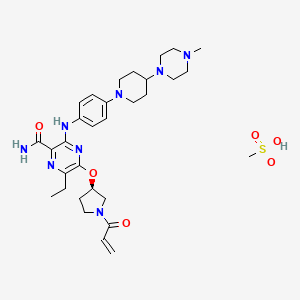

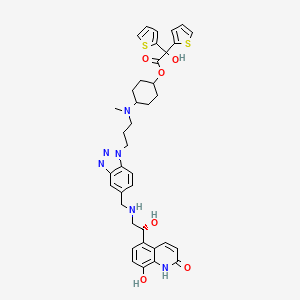

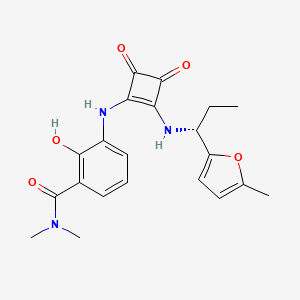

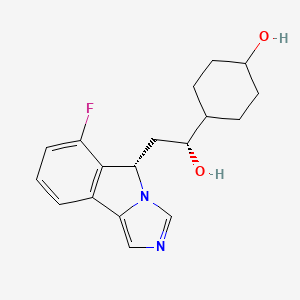

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.